![molecular formula C38H28Cl4O2P2 B14087179 1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(4-chlorophenyl)phosphine]](/img/structure/B14087179.png)
1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(4-chlorophenyl)phosphine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(1R)-6,6’-Dimethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis(4-chlorophenyl)phosphine]: is a complex organophosphorus compound It is characterized by its biphenyl backbone with dimethoxy substituents and bis(4-chlorophenyl)phosphine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(1R)-6,6’-Dimethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis(4-chlorophenyl)phosphine] typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 6,6’-dimethoxy-2-bromobiphenyl and a suitable boronic acid derivative.
Introduction of Phosphine Groups: The bis(4-chlorophenyl)phosphine groups are introduced via a reaction with chlorodiphenylphosphine in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(1R)-6,6’-Dimethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis(4-chlorophenyl)phosphine] undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted phosphines with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,1’-[(1R)-6,6’-Dimethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis(4-chlorophenyl)phosphine] has several scientific research applications:
Catalysis: It is used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Material Science: The compound is explored for its potential in the development of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to investigate its potential as a pharmacophore in drug design and development.
Industrial Chemistry: It is used in the synthesis of complex organic molecules and polymers.
Wirkmechanismus
The mechanism of action of 1,1’-[(1R)-6,6’-Dimethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis(4-chlorophenyl)phosphine] involves its role as a ligand in catalysis. The compound coordinates with transition metals, forming stable complexes that facilitate various catalytic processes. The biphenyl backbone and phosphine groups provide steric and electronic properties that enhance the efficiency and selectivity of the catalytic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-[(1R)-6,6’-Dimethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis(4-methoxyphenyl)phosphine]
- 1,1’-[(1R)-6,6’-Dimethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis(4-methylphenyl)phosphine]
Uniqueness
1,1’-[(1R)-6,6’-Dimethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis(4-chlorophenyl)phosphine] is unique due to the presence of chlorophenyl groups, which impart distinct electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable ligand in catalysis and other applications.
Eigenschaften
Molekularformel |
C38H28Cl4O2P2 |
|---|---|
Molekulargewicht |
720.4 g/mol |
IUPAC-Name |
[2-[2-bis(4-chlorophenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(4-chlorophenyl)phosphane |
InChI |
InChI=1S/C38H28Cl4O2P2/c1-43-33-5-3-7-35(45(29-17-9-25(39)10-18-29)30-19-11-26(40)12-20-30)37(33)38-34(44-2)6-4-8-36(38)46(31-21-13-27(41)14-22-31)32-23-15-28(42)16-24-32/h3-24H,1-2H3 |
InChI-Schlüssel |
UKTQXACZIYOTRN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)P(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=C(C=CC=C4P(C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-{(2Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B14087099.png)
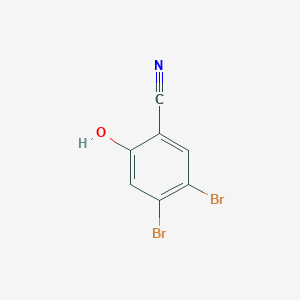
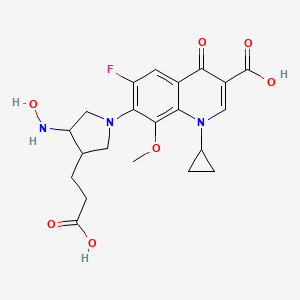
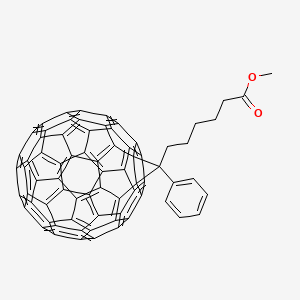
![4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole](/img/structure/B14087109.png)
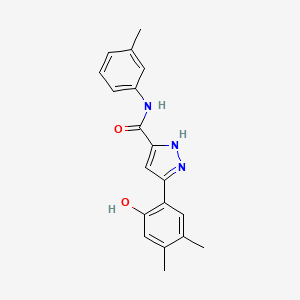
![Tert-butyl 4-(4-{[(benzyloxy)carbonyl]amino}phenyl)piperidine-1-carboxylate](/img/structure/B14087115.png)
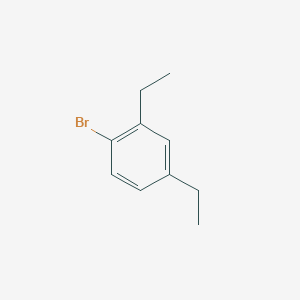
![2-[[3-[Tert-butyl(dimethyl)silyl]oxyphenyl]methyl]-4-(oxan-2-yloxy)-3-[3-(oxan-2-yloxy)oct-1-enyl]cyclopentan-1-one](/img/structure/B14087130.png)
![1-(2,3-Dimethoxyphenyl)-2-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087143.png)
![3-(Trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14087148.png)
![4,6-dimethyl[1,2,3]thiadiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14087150.png)


